Misoprostol acid

Übersicht

Beschreibung

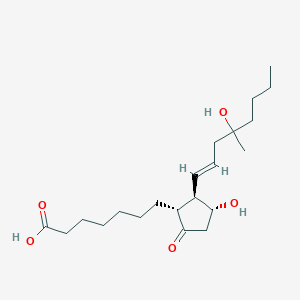

Misoprostolsaure ist ein synthetisches Analogon von Prostaglandin E1. Es ist der aktive Metabolit von Misoprostol, einem Medikament, das in großem Umfang für verschiedene medizinische Zwecke verwendet wird, darunter die Vorbeugung und Behandlung von Magen- und Zwölffingerdarmgeschwüren, die Einleitung der Wehen und die Behandlung von postpartalen Blutungen . Misoprostolsaure ist bekannt für ihre signifikante pharmakologische Aktivität, insbesondere bei der Reduzierung der Magensäuresekretion und der Induktion von Uteruskontraktionen .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Misoprostolsaure wird durch De-Veresterung von Misoprostol synthetisiert. Der Prozess beinhaltet die Hydrolyse der Esterbindung in Misoprostol, was zur Bildung von Misoprostolsaure führt . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung eines sauren oder basischen Katalysators, um den Hydrolyseprozess zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von Misoprostolsaure folgt einer ähnlichen Synthesemethode wie oben beschrieben. Der Prozess ist für die großtechnische Produktion optimiert und gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine effiziente Umwandlung von Misoprostol in Misoprostolsaure zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Misoprostolsaure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Misoprostolsaure kann oxidiert werden, um Prostaglandin-F-Analoga zu bilden.

Reduktion: Reduktionsreaktionen können Misoprostolsaure in andere Prostaglandin-Analoga umwandeln.

Substitution: Misoprostolsaure kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Carboxyl-Funktionsgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Prostaglandin-Analoga, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

Misoprostolsaure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Referenzverbindung bei der Synthese und Untersuchung von Prostaglandin-Analoga verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Wirkmechanismus

Misoprostolsaure übt ihre Wirkung aus, indem sie Prostaglandin-E1-Rezeptoren an Parietalzellen im Magen stimuliert, was zu einer reduzierten Magensäuresekretion führt . Es erhöht auch die Schleim- und Bikarbonatsekretion und verstärkt die schützende Barriere der Magenschleimhaut . Im Uterus bindet Misoprostolsaure an Prostaglandin-Rezeptoren, induziert Uteruskontraktionen und erleichtert die Einleitung der Wehen .

Wissenschaftliche Forschungsanwendungen

Misoprostol acid has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Misoprostol acid primarily targets prostaglandin E1 receptors located on parietal cells in the stomach and on the uterus and cervix . The role of these receptors is crucial in regulating gastric acid secretion, uterine contractions, and cervical tone .

Mode of Action

This compound interacts with its targets by stimulating prostaglandin E1 receptors. In the stomach, this stimulation reduces gastric acid secretion . In the uterus and cervix, it increases the strength and frequency of contractions and decreases cervical tone . This dual action makes this compound effective in reducing the risk of NSAID-induced gastric ulcers and managing miscarriages .

Biochemical Pathways

This compound affects several biochemical pathways. In the stomach, it inhibits the secretion of gastric acid by G-protein coupled receptor-mediated inhibition of adenylate cyclase, leading to decreased intracellular cyclic AMP levels and decreased proton pump activity at the apical surface of the parietal cell . This action inhibits gastric acid secretion secondary to stimulation from food, alcohol, NSAIDs, histamine, caffeine, etc .

In the uterus, this compound stimulates the production of interleukin-8, an inflammatory cytokine that promotes the influx of neutrophils and induces remodeling of the cervical extracellular matrix . It also induces functional progesterone withdrawal .

Pharmacokinetics

This compound is extensively absorbed and metabolized in the liver to misoprostic acid . The peak concentration is achieved about 30 minutes after sublingual and oral administration, whereas following vaginal administration, it takes 75 minutes . The elimination half-life of this compound is 20 to 40 minutes . Approximately 80% of the dose is excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. In the stomach, it reduces gastric acid secretion, increases mucus and bicarbonate secretion, and thickens the mucosal bilayer, allowing the mucosa to generate new cells . In the uterus, it increases the strength and frequency of contractions, leading to the expulsion of the fetus during miscarriage or abortion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food decreases the incidence of diarrhea, a common side effect of misoprostol . Furthermore, the route of administration can significantly impact the absorption and effectiveness of this compound. For example, it is absorbed best when administered vaginally .

Biochemische Analyse

Biochemical Properties

Misoprostol acid interacts with various enzymes and proteins in the body. It stimulates prostaglandin E1 receptors on parietal cells in the stomach, reducing gastric acid secretion . This interaction also increases mucus and bicarbonate secretion, along with thickening of the mucosal bilayer, allowing the mucosa to generate new cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In the stomach, it reduces gastric acid secretion, which can help prevent gastric ulcers . In the uterus and cervix, this compound can increase the strength and frequency of contractions and decrease cervical tone .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It is a synthetic prostaglandin E1 analog that stimulates prostaglandin E1 receptors on parietal cells in the stomach . This interaction leads to a reduction in gastric acid secretion and an increase in mucus and bicarbonate secretion .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, sublingual misoprostol achieved the highest serum peak concentration of this compound, which was significantly higher than those in other groups .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in dogs, a dose of 2-5 μg/kg orally every 8-12 hours is used for protection against NSAID-induced gastric ulceration . Higher doses can lead to side effects such as diarrhea, abdominal pain, nausea, and vomiting .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly converted by de-esterification to its free acid, which possesses significant desired pharmacological activity . Further metabolic conversion occurs over time via beta-oxidation of the alpha side chain, omega-oxidation of the beta side chain, and reduction to the prostaglandin F analogs .

Transport and Distribution

This compound is extensively absorbed and undergoes rapid de-esterification to its free acid, which is responsible for its clinical activity

Subcellular Localization

Given its role in stimulating prostaglandin E1 receptors on parietal cells in the stomach , it is likely that it localizes to these cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Misoprostol acid is synthesized through the de-esterification of misoprostol. The process involves the hydrolysis of the ester bond in misoprostol, resulting in the formation of this compound . The reaction conditions typically include the use of an acidic or basic catalyst to facilitate the hydrolysis process.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as described above. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to achieve efficient conversion of misoprostol to this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Misoprostol acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form prostaglandin F analogs.

Reduction: Reduction reactions can convert this compound to other prostaglandin analogs.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl and carboxyl functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various prostaglandin analogs, which have different pharmacological properties and applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mifepriston: Wird oft in Kombination mit Misoprostol für medizinische Abtreibungen eingesetzt.

Methotrexat: Wird in Kombination mit Misoprostol für medizinische Abtreibungen eingesetzt.

Einzigartigkeit

Misoprostolsaure ist einzigartig aufgrund ihrer hohen Wirksamkeit bei der Reduzierung der Magensäuresekretion und der Induktion von Uteruskontraktionen. Ihre schnelle Absorption und Umwandlung in die aktive Form machen sie zu einer bevorzugten Wahl für verschiedene medizinische Anwendungen .

Eigenschaften

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWGPXZGIIOYDL-MKYGPDKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347869 | |

| Record name | Misoprostol acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66792-31-2, 112137-89-0 | |

| Record name | Misoprostol acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066792312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Misoprostol acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112137-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MISOPROSTOL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12Z0SU967A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B23349.png)